molecular formula C7H8INO2 B2355433 (4-Iodo-6-methoxypyridin-3-YL)methanol CAS No. 1266728-78-2

(4-Iodo-6-methoxypyridin-3-YL)methanol

Cat. No. B2355433
CAS RN: 1266728-78-2
M. Wt: 265.05
InChI Key: GEVSUTNVOBLBQA-UHFFFAOYSA-N
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Description

“(4-Iodo-6-methoxypyridin-3-YL)methanol” is a chemical compound with the molecular formula C7H8INO2 . It is often found in a pale-yellow to yellow-brown solid form .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with methoxy (OCH3) and iodo (I) substituents at the 6 and 4 positions, respectively, and a methanol (CH2OH) substituent at the 3 position .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of related compounds, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, highlight different sites of protonation and intermolecular hydrogen bonding patterns. This research provides insights into the structural dynamics of similar compounds (Böck et al., 2021).

Ligand Exchange Reactions

Studies on complexes like [Et4N]3[W2(CO)6(OMe)3] reveal the potential of (4-Iodo-6-methoxypyridin-3-YL)methanol analogs in ligand substitution reactions, highlighting their reactivity and potential applications in organometallic chemistry (Klausmeyer et al., 2003).

Demethylation-Annulation in Synthesis

Research demonstrates the utility of similar compounds in the synthesis of furan-fused heterocycles, indicating the broader applicability of this compound in synthetic chemistry (Conreaux et al., 2008).

Catalytic Properties

Studies on related compounds like [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid reveal their role as catalysts in reactions such as the oxidative cleavage of tetrahydrofuran-2-methanols, suggesting potential catalytic applications for this compound (Yakura et al., 2018).

Surface Interaction Studies

Research using methanol to probe the surface sites of metal oxide catalysts can be informative for understanding the surface interactions of similar compounds (Wu et al., 2012).

Sigma Complex Formation

Studies on methoxy-3,5-dinitropyridines interacting with methoxide ion provide insights into the sigma complex formation, which can be relevant for understanding the behavior of this compound in similar environments (Biffin et al., 1970).

properties

IUPAC Name

(4-iodo-6-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVSUTNVOBLBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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